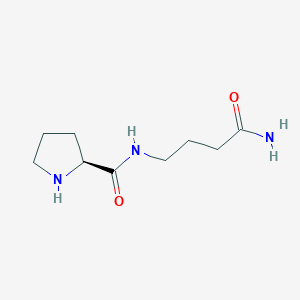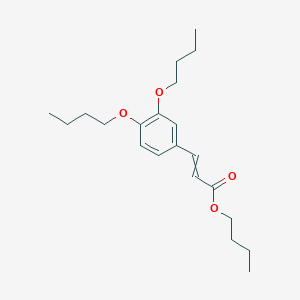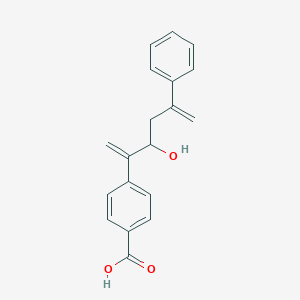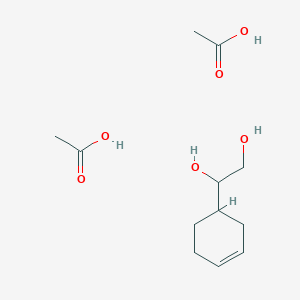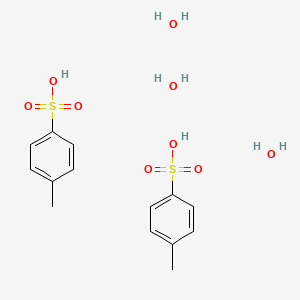
4-Methylbenzene-1-sulfonic acid--water (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzene-1-sulfonic acid–water (2/3) is a chemical compound that consists of 4-methylbenzenesulfonic acid and water in a 2:3 ratio. This compound is also known as p-toluenesulfonic acid monohydrate. It is a white, crystalline solid that is highly soluble in water and other polar solvents. The compound is widely used in organic synthesis due to its strong acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzene-1-sulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves the addition of sulfur trioxide and fuming sulfuric acid to toluene, resulting in the formation of 4-methylbenzenesulfonic acid . The reaction conditions usually require a controlled temperature and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, 4-methylbenzene-1-sulfonic acid is produced by sulfonating toluene with sulfuric acid. The process involves mixing toluene with concentrated sulfuric acid and heating the mixture to a specific temperature. The resulting product is then purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other substituents.
Esterification: It reacts with alcohols to form esters.
Neutralization: It can be neutralized by bases to form salts.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation process.
Alcohols: Used in esterification reactions.
Bases: Used in neutralization reactions.
Major Products Formed
Esters: Formed from esterification reactions.
Applications De Recherche Scientifique
4-Methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of certain biological compounds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methylbenzene-1-sulfonic acid involves its strong acidic properties. The sulfonic acid group (-SO3H) is highly electrophilic, making it an effective catalyst in various chemical reactions. The compound can donate protons (H+) to other molecules, facilitating reactions such as esterification and transesterification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the methyl group.
Sulfanilic Acid: Contains an amino group instead of a methyl group.
Toluene-4-sulfonic Acid: Another name for 4-methylbenzene-1-sulfonic acid.
Uniqueness
4-Methylbenzene-1-sulfonic acid is unique due to its strong acidic properties and its ability to act as a catalyst in a wide range of chemical reactions. Its solubility in water and polar solvents also makes it highly versatile in various applications .
Propriétés
Numéro CAS |
189944-94-3 |
|---|---|
Formule moléculaire |
C14H22O9S2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/2C7H8O3S.3H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;/h2*2-5H,1H3,(H,8,9,10);3*1H2 |
Clé InChI |
UBKVOSUFZCTEQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


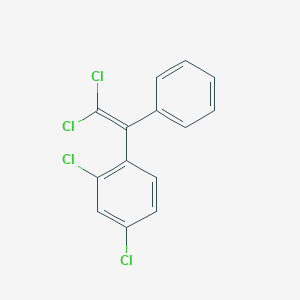
![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
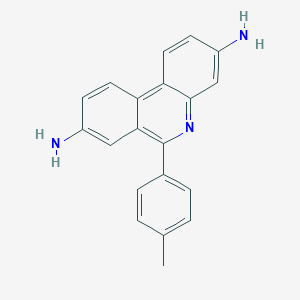
![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)
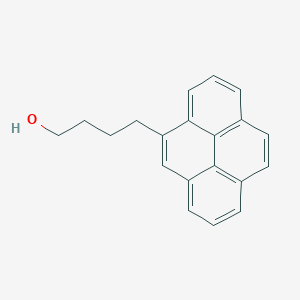
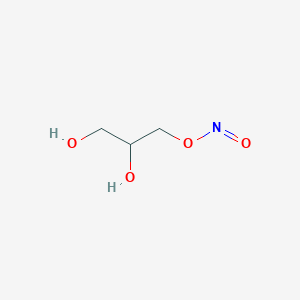
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
